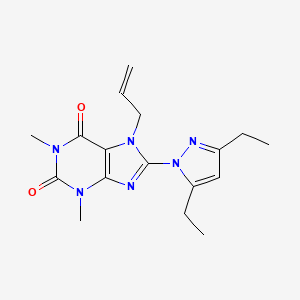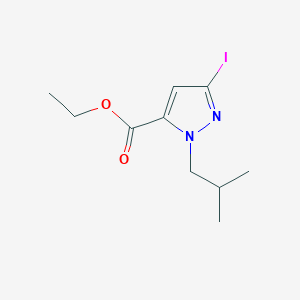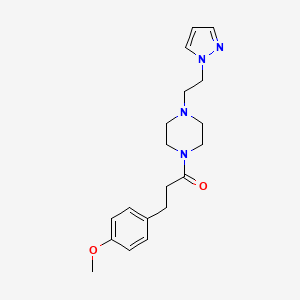
8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of compounds known for their diverse chemical structures and potential applications in various fields, including medicinal chemistry and material science. These compounds often exhibit unique properties due to their complex molecular architecture, which includes multiple functional groups such as pyrazole and purine rings.
Synthesis Analysis
The synthesis of complex molecules like the one typically involves multi-step chemical reactions, starting from simpler precursors. For instance, Abdullah M. Asiri and Salman A. Khan (2010) synthesized a related compound using a condensation reaction between 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine, indicating a possible pathway for synthesizing compounds with similar structural motifs (Asiri & Khan, 2010).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anticancer Activity : The synthesis of xanthene derivatives, closely related to the specified compound, has shown significant promise in developing antiasthmatic agents. These derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, have been explored for their vasodilatory and potential antiasthmatic properties (Bhatia et al., 2016).
Chemical Synthesis and Characterization : Similar compounds, such as 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, have been synthesized and characterized, showcasing the potential for developing new chemical entities with interesting biological activities (Asiri & Khan, 2010).
Anticancer, Anti-HIV, and Antimicrobial Activity : Derivatives of triazino and triazolo[4,3-e]purine, which are structurally similar to the compound , have been synthesized and shown to exhibit in vitro anticancer, anti-HIV, and antimicrobial activities. These findings suggest potential therapeutic applications in treating various diseases (Ashour et al., 2012).
Pharmacological Evaluation : The pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, structurally similar to the compound of interest, has shown promising results in preclinical studies. These compounds demonstrated potential anxiolytic-like and antidepressant-like activities in animal models, suggesting their use in psychotropic therapy (Zagórska et al., 2009).
Antioxidant and Anti-Inflammatory Properties : Research has been conducted on derivatives of 1,3-dimethylxanthine, similar to the compound , to evaluate their antioxidant and anti-inflammatory properties. This research highlights the potential therapeutic applications of these compounds in treating oxidative stress and inflammation-related conditions (Кorobko et al., 2018).
Mechanism of Action
Target of action
For example, pyrazole derivatives have been reported to show anti-tubercular activity against Mycobacterium tuberculosis strain .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound acts as an anti-tubercular agent, it might inhibit the growth of Mycobacterium tuberculosis, leading to a reduction in infection .
Future Directions
properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-6-9-22-13-14(20(4)17(25)21(5)15(13)24)18-16(22)23-12(8-3)10-11(7-2)19-23/h6,10H,1,7-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJACEZTPKEQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2484693.png)
![(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2484695.png)



![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2484701.png)



![1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2484707.png)